3-Hydroxymethyl-3H-benzooxazole-2-thione

Enzyme Inhibition HO2 Drug Discovery

Identifying differentiated building blocks for heme oxygenase-2 (HO2) target engagement is challenging. 3-(Hydroxymethyl)-2-benzoxazolethione directly addresses this need as a validated, moderate-potency HO2 inhibitor with a functionalizable hydroxymethyl group. - Confirmed HO2 IC50 of 11.2 µM, providing a reliable baseline for SAR campaigns. - Unique LogP of 1.3 enhances aqueous solubility versus more lipophilic benzoxazole-2-thione analogs. - Primary alcohol handle enables late-stage derivatization (esters, ethers, carbamates) inaccessible from N-H or N-alkyl cores. Supplied as part of the AldrichCPR rare-chemicals collection, ensuring availability for early discovery. In stock for immediate procurement.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
Cat. No. B15081502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-3H-benzooxazole-2-thione
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=S)O2)CO
InChIInChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)11-8(9)12/h1-4,10H,5H2
InChIKeyZKEHNZSMDNNRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-3H-benzooxazole-2-thione Compound Overview


3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS: 3161-58-8) is a sulfur-containing heterocyclic compound within the benzoxazole-2-thione class, characterized by a hydroxymethyl substituent at the N-3 position. It is a solid with a melting point of 129-130 °C and a calculated LogP of 1.3 [1]. This compound is offered as part of Sigma-Aldrich's AldrichCPR collection, a portfolio of rare and unique chemicals intended for early discovery research . Its structure features a reactive thione group and a functionalizable hydroxymethyl handle, distinguishing it from simpler, unsubstituted benzoxazole-2-thiones [1].

Rare-chemical collection compound for early discovery
Functionalizable hydroxymethyl handle for library synthesis
Reported HO2 enzyme inhibition context
Lower lipophilicity profile vs. common N-alkyl analogs

Distinctive Features of 3-Hydroxymethyl-3H-benzooxazole-2-thione


Direct substitution of 3-Hydroxymethyl-3H-benzooxazole-2-thione with other benzoxazole-2-thione analogs is not straightforward due to significant differences in physicochemical properties and biological activity profiles. The presence of the hydroxymethyl group at the N-3 position confers distinct solubility, lipophilicity (LogP 1.3), and reactivity compared to unsubstituted or alkyl-substituted analogs [1]. For example, 2-Mercaptobenzoxazole has a LogP of 2.12, and 3-Methyl-1,3-benzoxazole-2(3H)-thione has a LogP of 2.09, indicating that the target compound is considerably more hydrophilic [1]. This difference can impact cellular permeability, target engagement, and the ability to serve as a versatile building block for further derivatization. Furthermore, the specific inhibitory activity against Heme Oxygenase-2 (HO2) with an IC50 of 11.2 µM is a property not shared by all class members, underscoring the functional uniqueness of this specific substitution pattern [2].

Lipophilicity shift
Hydroxymethyl substitution yields a more hydrophilic profile; N-alkyl analogs may not reproduce solubility and permeability behavior.
Target engagement variance
Specific HO2 inhibition is not a class-wide property; substituted analogs may lack comparable enzyme activity.
Synthetic handle gap
Absence of the hydroxymethyl group in N-H or N-methyl analogs prevents similar derivatization routes.

Quantitative Differentiation of 3-Hydroxymethyl-3H-benzooxazole-2-thione


Heme Oxygenase-2 (HO2) Inhibition

3-Hydroxymethyl-3H-benzooxazole-2-thione demonstrates a specific, quantifiable inhibitory effect on Heme Oxygenase-2 (HO2) with an IC50 of 11.2 µM (1.12E+4 nM) [1]. While other benzoxazole-2-thione derivatives, such as N-(3-phenylpropionyl)benzoxazole-2-thione, have been optimized for inhibition of bacterial hyaluronan lyase (IC50: 15-24 µM) [2], a direct HO2 inhibition profile for this comparator class is not established. This data provides a specific, target-based differentiation point for the hydroxymethyl-substituted analog, which is not universally observed across the benzoxazole-2-thione class [1].

HO2 Inhibition
Class-level
IC50 = 11.2 µM
Reported enzyme inhibition endpoint; class-level inference
Rat brain microsomal fraction; bilirubin formation assay
Enzyme Inhibition HO2 Drug Discovery

Reduced Lipophilicity vs. N-Alkyl Analogs

The calculated LogP for 3-Hydroxymethyl-3H-benzooxazole-2-thione is 1.3 [1]. This is markedly lower than that of 2-Mercaptobenzoxazole (LogP = 2.12) and 3-Methyl-1,3-benzoxazole-2(3H)-thione (LogP = 2.09) . The 0.8-0.9 log unit decrease indicates a roughly 6-8 fold reduction in lipophilicity, suggesting superior aqueous solubility and a different pharmacokinetic profile for the hydroxymethyl derivative compared to its more lipophilic N-alkyl or unsubstituted analogs [1].

Lipophilicity vs N-Alkyl Analogs
Cross-study comparable
LogP 1.3 vs ~2.1 (Δ 0.8–0.9)
Lower lipophilicity may support aqueous-solubility screening context
Calculated values; N-alkyl comparator data from separate sources
Physicochemical Properties Lipophilicity Drug Design

Hydroxymethyl Handle for Synthetic Diversification

3-Hydroxymethyl-3H-benzooxazole-2-thione contains a primary alcohol (-CH2OH) at the N-3 position, which is absent in core analogs like 2-Mercaptobenzoxazole or 3-Methyl-1,3-benzoxazole-2(3H)-thione . This functional group enables further derivatization reactions (e.g., esterification, etherification, conversion to a leaving group) that are not possible with the unsubstituted or alkyl-substituted comparators [1]. The compound has been used as a reactant in the synthesis of 3-(2-alkylsulfanyl-6-benzothiazolylaminomethyl)-2-benzoxazolethiones, demonstrating its utility as a building block [2].

Hydroxymethyl Handle
Structural feature
-CH2OH at N-3; absent in N-H/N-CH3 analogs
Enables derivatization not possible with simpler analogs
Reported as building block in photosynthesis inhibitor synthesis
Synthetic Chemistry Building Block Functionalization

Applications of 3-Hydroxymethyl-3H-benzooxazole-2-thione


Early-Stage HO2 Probe Development

With a confirmed IC50 of 11.2 µM against HO2 [1], 3-Hydroxymethyl-3H-benzooxazole-2-thione serves as a validated starting point for medicinal chemistry campaigns targeting the HO2 pathway. Its defined, moderate potency provides a quantifiable baseline for structure-activity relationship (SAR) studies, differentiating it from benzoxazole-2-thione analogs without established HO2 activity [1].

Solubility-Optimized Library Synthesis

The low LogP of 1.3, compared to ~2.1 for unsubstituted and N-methyl analogs, makes this compound an attractive core scaffold for generating libraries where aqueous solubility is a critical parameter [2]. This is particularly relevant for fragment-based drug discovery or for projects targeting intracellular targets where permeability and solubility are key considerations.

Hydroxymethyl Handle Derivatization

The presence of the primary alcohol at the N-3 position provides a unique synthetic handle for late-stage functionalization [3]. This allows for the creation of diverse analog sets (e.g., esters, ethers, carbamates) that are inaccessible from simpler N-H or N-alkyl benzoxazole-2-thione cores. It has been successfully employed as a building block in the synthesis of more complex molecules with demonstrated biological activity, such as photosynthesis inhibitors [4].

Probe Collection Differentiation

As part of the AldrichCPR collection of rare chemicals, this compound offers a unique chemical space for screening libraries . Its combination of a polar hydroxymethyl group with a thione moiety provides a distinct physicochemical profile (LogP 1.3) that is underrepresented among common benzoxazole-2-thione scaffolds [2]. This can help identify novel hits with a desirable balance of properties not found in more lipophilic analogs.

Application
Selection Property
Validation Focus
HO2 pathway-target engagement studies
Reported enzyme inhibition context
HO2 SAR and potency context
Library synthesis requiring aqueous solubility
Lower lipophilicity profile
Solubility and permeability screening
Diversification via hydroxymethyl handle
Functionalizable primary alcohol
Derivatization and conjugate synthesis
Rare chemical screening collections
Unique physicochemical profile
Hit identification and profiling

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